PT-2385: A First-in-Class HIF-2α Antagonist - A Technical Guide
PT-2385: A First-in-Class HIF-2α Antagonist - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of PT-2385, a first-in-class, orally active small molecule inhibitor of the hypoxia-inducible factor-2α (HIF-2α) transcription factor. This document details its mechanism of action, summarizes key preclinical and clinical data, and provides methodologies for relevant experiments.
Core Concepts: The VHL/HIF-2α Axis and PT-2385's Mechanism of Action
In the majority of clear cell renal cell carcinomas (ccRCC), the von Hippel-Lindau (VHL) tumor suppressor gene is inactivated.[1] This leads to the stabilization and accumulation of HIF-α subunits, particularly HIF-2α, even under normal oxygen conditions (normoxia).[1][2] HIF-2α then translocates to the nucleus and forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF-1β.[1][2] This complex binds to hypoxia-response elements (HREs) in the promoter regions of target genes, driving the transcription of proteins involved in tumorigenesis, including angiogenesis (e.g., VEGF), cell proliferation (e.g., Cyclin D1), and metastasis.[1][2]
PT-2385 is a potent and selective antagonist of HIF-2α.[1] It functions through an allosteric mechanism, binding to a ligand-binding pocket within the Per-ARNT-Sim (PAS)-B domain of the HIF-2α protein.[1][3] This binding induces a conformational change in HIF-2α, which disrupts its heterodimerization with ARNT.[1][3] Consequently, the HIF-2α/ARNT complex cannot form, preventing the transcription of downstream target genes.[1] Notably, PT-2385 is highly selective for HIF-2α and does not affect the HIF-1α/ARNT heterodimer.[1]
Below is a diagram illustrating the HIF-2α signaling pathway and the mechanism of PT-2385 inhibition.
Quantitative Data Summary
The following tables summarize the key quantitative data for PT-2385 from preclinical and clinical studies.
Table 1: Preclinical Activity of PT-2385
| Parameter | Value | Cell Line / Model | Assay | Reference |
| EC50 | 27 nM | 786-O | Luciferase Reporter Assay | [3] |
| EC50 | 41 nM | 786-O | VEGFA ELISA | [3] |
| Kd | 167 nM | Recombinant HIF-2α PAS-B | Microscale Thermophoresis (MST) | [4] |
| Tumor Growth Inhibition | Regression | 786-O Xenograft | In Vivo | [1] |
| Tumor Growth Inhibition | Complete Inhibition | Patient-Derived Xenograft (PDX) | In Vivo | [5] |
Table 2: Phase I Clinical Trial (NCT02293980) Efficacy in Advanced ccRCC
| Parameter | Value | Patient Population (n=51) | Reference |
| Complete Response (CR) | 2% (1 patient) | Heavily pretreated advanced ccRCC | [1][6] |
| Partial Response (PR) | 12% (6 patients) | Heavily pretreated advanced ccRCC | [1][6] |
| Stable Disease (SD) | 52% (26 patients) | Heavily pretreated advanced ccRCC | [1][6] |
| Disease Control Rate (CR+PR+SD) | 66% | Heavily pretreated advanced ccRCC | [1] |
| Recommended Phase II Dose (RP2D) | 800 mg BID | Dose-escalation and expansion cohorts | [1][6] |
Table 3: Phase I Clinical Trial (NCT02293980) Safety Profile (Most Common Treatment-Emergent Adverse Events)
| Adverse Event | Grade 1-2 | Grade 3 | Grade 4 | Reference |
| Anemia | 35% | 10% | 0% | [1][6] |
| Peripheral Edema | 37% | 2% | 0% | [1][6] |
| Fatigue | 37% | 0% | 0% | [1][6] |
Table 4: Pharmacokinetic Parameters of PT-2385 (800 mg BID in ccRCC Patients)
| Parameter | Value | Reference |
| Tmax (Time to maximum concentration) | ~2 hours | [7] |
| Cmax (Maximum concentration) | 3.1 µg/mL | [7] |
| t1/2 (Half-life) | ~17 hours | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of PT-2385.
Cell Viability (MTT) Assay
This protocol is adapted for assessing the effect of PT-2385 on the viability of renal cancer cell lines such as 786-O.
Materials:
-
786-O human renal cell carcinoma cell line
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
PT-2385 (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed 786-O cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of PT-2385 in complete culture medium. The final DMSO concentration should be kept below 0.1%.
-
Remove the medium from the wells and add 100 µL of the PT-2385 dilutions or vehicle control (medium with DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis (Annexin V) Assay
This protocol describes the detection of apoptosis in renal cancer cells treated with PT-2385 using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Renal cancer cell line (e.g., 786-O)
-
Complete culture medium
-
PT-2385 (dissolved in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and grow to approximately 70-80% confluency.
-
Treat the cells with various concentrations of PT-2385 or vehicle control for the desired time period (e.g., 24-48 hours).
-
Harvest the cells, including both adherent and floating populations. For adherent cells, use gentle trypsinization.
-
Wash the cells twice with ice-cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 106 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[8]
786-O Xenograft Mouse Model
This protocol outlines the establishment and use of a 786-O xenograft model to evaluate the in vivo efficacy of PT-2385.
Materials:
-
786-O human renal cell carcinoma cell line
-
Immunodeficient mice (e.g., athymic nude or NOD/SCID mice)
-
Matrigel
-
PT-2385 formulated for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Culture 786-O cells to 80-90% confluency, harvest, and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 10 x 106 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 106 cells) into the flank of each mouse.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer PT-2385 orally (e.g., by gavage) at the desired dose and schedule (e.g., daily or twice daily). The control group receives the vehicle.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and general health throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for proliferation and apoptosis markers).[9]
Phase I Clinical Trial Protocol (NCT02293980) Overview
This section provides a high-level overview of the protocol for the first-in-human Phase I clinical trial of PT-2385 in patients with advanced clear cell renal cell carcinoma.
Study Design:
Patient Population:
-
Patients with locally advanced or metastatic ccRCC that had progressed during one or more prior regimens that included a vascular endothelial growth factor (VEGF) inhibitor.[1][6]
Treatment:
Primary Objectives:
-
To determine the maximum tolerated dose (MTD) and/or the recommended Phase II dose (RP2D) of PT-2385.[1]
-
To evaluate the safety and tolerability of PT-2385.[1]
Secondary Objectives:
-
To characterize the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of PT-2385.[1]
-
To assess the preliminary antitumor activity of PT-2385.[1]
Assessments:
-
Safety: Monitored through physical examinations, vital signs, electrocardiograms (ECGs), and laboratory tests. Adverse events were graded according to standard criteria.[10]
-
Pharmacokinetics: Blood samples were collected at multiple time points on days 1 and 15 to determine plasma concentrations of PT-2385.[7]
-
Pharmacodynamics: Plasma levels of HIF-2α target genes, such as erythropoietin (EPO) and VEGF, were measured.[1]
-
Efficacy: Tumor response was assessed every 8 weeks using Response Evaluation Criteria in Solid Tumors (RECIST).[11]
The following diagram illustrates the workflow of the Phase I clinical trial.
Conclusion
PT-2385 has demonstrated a novel mechanism of action as a first-in-class, selective HIF-2α antagonist. Preclinical studies have shown its potent anti-tumor activity in relevant models of clear cell renal cell carcinoma. The Phase I clinical trial established a favorable safety profile and demonstrated clinical activity in a heavily pretreated patient population, validating HIF-2α as a therapeutic target in ccRCC.[1][6] The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on HIF-2α inhibitors and related pathways.
References
- 1. Phase I Dose-Escalation Trial of PT2385, a First-in-Class Hypoxia-Inducible Factor-2α Antagonist in Patients With Previously Treated Advanced Clear Cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hypoxia Inducible Factor-2α (HIF-2α) Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bidirectional Modulation of HIF-2 Activity through Chemical Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. csmres.co.uk [csmres.co.uk]
- 6. Phase I Dose-Escalation Trial of PT2385, a First-in-Class Hypoxia-Inducible Factor-2α Antagonist in Patients With Previously Treated Advanced Clear Cell Renal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 786-O Xenograft Model - Altogen Labs [altogenlabs.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Activity of a first‑in‑class oral HIF2‑alpha inhibitor, PT2385, in patients with first recurrence of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
